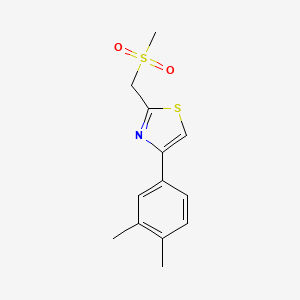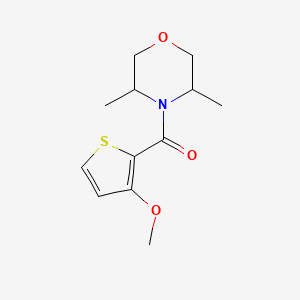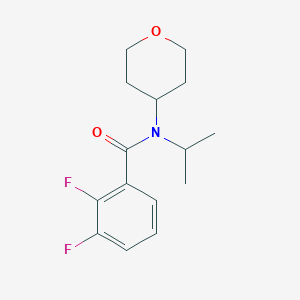
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone, also known as CXM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CXM has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer progression. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone reduces inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to fully elucidate the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone.
Direcciones Futuras
There are several future directions for research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone. One area of research is in the development of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone analogs with improved potency and selectivity. Another area of research is in the identification of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways. This information could be used to develop new therapeutic strategies for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand the potential applications of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone in other areas of research, such as neurology and immunology.
Conclusion
In conclusion, 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone is a promising synthetic compound that exhibits various biological activities. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has potential applications in the treatment of cancer, inflammation, and pain. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve yield and purity, making it a suitable candidate for in vitro and in vivo studies. Future research on 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone should focus on developing analogs with improved potency and selectivity and identifying 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone targets and signaling pathways.
Métodos De Síntesis
The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone involves the reaction of cyclohexenone with 3,5-dimethylmorpholine in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The synthesis of 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-9-17-10-12(2)15(11)14(16)8-13-6-4-3-5-7-13/h6,11-12H,3-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERIPLOYBJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-(3,5-dimethylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)


